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L-methionine sulfoxide - 86631-49-4

L-methionine sulfoxide

Catalog Number: EVT-7937878
CAS Number: 86631-49-4
Molecular Formula: C5H11NO3S
Molecular Weight: 165.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-methionine S-oxide is a methionine S-oxide. It has a role as an Escherichia coli metabolite.
Methionine sulfoxide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-methionine sulfoxide is a natural product found in Daphnia pulex, Bombyx mori, and Trypanosoma brucei with data available.
Overview

L-methionine sulfoxide is a naturally occurring compound that belongs to the class of organic compounds known as L-alpha-amino acids. It is formed through the oxidation of the amino acid methionine, which can occur due to reactive oxygen species. The oxidation process results in a mixture of two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. This compound plays a significant role in biological systems, particularly in response to oxidative stress, affecting protein function and stability .

Source

L-methionine sulfoxide is primarily derived from the oxidation of methionine residues in proteins. This oxidation can occur under various physiological conditions, especially during oxidative stress when reactive oxygen species are elevated. It is also found in several organisms, including humans and Escherichia coli, where it serves as a biomarker for oxidative damage .

Classification

L-methionine sulfoxide falls under the category of organic acids and derivatives, specifically classified as an L-alpha-amino acid. It is characterized by its aliphatic acyclic structure and is part of the broader class of amino acids, peptides, and their analogues .

Synthesis Analysis

Methods

L-methionine sulfoxide can be synthesized through various methods, primarily focusing on the oxidation of methionine. The most common method involves the reaction of methionine with oxidizing agents such as hydrogen peroxide or hypochlorous acid.

Technical Details

  1. Oxidation Reaction:
    • The reaction typically involves methionine being treated with an oxidizing agent.
    • For example:
      Methionine+Oxidizing AgentL methionine sulfoxide\text{Methionine}+\text{Oxidizing Agent}\rightarrow \text{L methionine sulfoxide}
  2. Enzymatic Pathways:
    • Enzymes such as methionine sulfoxide reductases play a crucial role in both the formation and reduction of L-methionine sulfoxide, facilitating its conversion back to methionine under certain conditions .
Molecular Structure Analysis

Structure

L-methionine sulfoxide has the chemical formula C5H11NO3SC_5H_{11}NO_3S and features a sulfoxide functional group. Its structural representation includes an amino group, a carboxylic acid group, and a side chain containing sulfur.

Data

  • InChI Identifier: InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1
  • Molecular Weight: Average 165.211 g/mol; Monoisotopic 165.0459 g/mol .
Chemical Reactions Analysis

Reactions

L-methionine sulfoxide participates in several chemical reactions primarily involving its reduction back to methionine:

  1. Reduction Reaction:
    • Catalyzed by methionine sulfoxide reductase enzymes.
    • Example reaction:
      Methionine sulfoxide+Thioredoxin+WaterMethionine+Thioredoxin reduced \text{Methionine sulfoxide}+\text{Thioredoxin}+\text{Water}\rightarrow \text{Methionine}+\text{Thioredoxin reduced }

This reaction highlights the reversible nature of L-methionine sulfoxide's formation and reduction, which is critical for maintaining cellular redox balance .

Mechanism of Action

Process

The mechanism of action for L-methionine sulfoxide primarily revolves around its role in oxidative stress responses. When proteins containing methionine are oxidized to form L-methionine sulfoxide, this modification can lead to altered protein function or misfolding.

Data

The reduction back to methionine by methionine sulfoxide reductases is crucial for repairing damaged proteins and restoring their functionality. This enzymatic activity helps mitigate oxidative damage within cells .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Charge: Neutral (0)
  • Solubility: Generally soluble in water due to its polar functional groups.

Chemical Properties

  • Stability: L-methionine sulfoxide is stable under normal physiological conditions but can be further oxidized or reduced depending on environmental factors.
  • Reactivity: Reacts with reducing agents to regenerate methionine or can participate in further oxidation reactions under extreme oxidative conditions .
Applications

Scientific Uses

L-methionine sulfoxide has several important applications in scientific research:

  • Biomarker for Oxidative Stress: It serves as a biomarker for oxidative damage in biological systems, making it useful for studies related to aging and diseases associated with oxidative stress.
  • Studying Protein Functionality: Researchers utilize L-methionine sulfoxide to explore the effects of oxidative modifications on protein structure and function.
  • Therapeutic Potential: Investigations into the role of methionine sulfoxide reductases suggest potential therapeutic applications in enhancing cellular resilience against oxidative stress-related damage .
Biological Significance of L-Methionine Sulfoxide in Redox Homeostasis

Role in Reactive Oxygen Species (ROS) Scavenging and Antioxidant Defense Mechanisms

L-Methionine sulfoxide (Met-O) is the primary oxidation product of the sulfur-containing amino acid methionine (Met) upon exposure to reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), superoxide anions, and peroxynitrite [1] [6]. This oxidation occurs at the sulfur atom of methionine's thioether side chain, converting it to a sulfoxide. Due to methionine's high susceptibility to oxidation—second only to cysteine among proteinogenic amino acids—it serves as a critical endogenous antioxidant defense mechanism [2] [9].

  • Catalytic Antioxidant Function: Met residues in proteins act as sacrificial targets for ROS, forming Met-O and thereby preventing oxidative damage to functionally critical residues (e.g., active-site cysteines or tryptophans). This protective role was experimentally validated in Escherichia coli, where replacing 40% of methionine residues with non-sulfur-containing norleucine increased cellular sensitivity to H₂O₂, hypochlorite, and ionizing radiation. The norleucine-substituted cells exhibited accelerated death under oxidative stress and greater oxidative damage to abundant proteins like elongation factor Tu [2] [9]. This phenomenon, termed the "Stadtman theory," positions methionine residues as molecular bodyguards. For example, in glutamine synthetase, eight surface-exposed methionine residues scavenge oxidants without impairing enzymatic activity, protecting the active site [9].

  • Redox Cycling Mechanism: The antioxidant function of methionine is amplified by enzymatic reduction. Methionine sulfoxide reductases (Msrs) catalyze the thioredoxin-dependent reduction of Met-O back to Met, enabling repeated rounds of ROS scavenging. This creates a catalytic antioxidant cycle:Met (reduced) → Methionine Sulfoxide (Met-O, oxidized) → Msr Reduction → Met (reduced)This cycle effectively consumes ROS at the expense of cellular reducing equivalents (NADPH via thioredoxin reductase) [1] [6] [8].

  • Table 1: Biological Consequences of Methionine Oxidation in Key Systems

System/ProteinConsequence of Methionine OxidationFunctional OutcomeKey References
E. coli proteomeIncreased sensitivity to H₂O₂, HOCl, radiationCell death; protein dysfunction (e.g., EF-Tu) [2] [9]
α-2-MacroglobulinOxidation of 10+ Met residues per subunitProtects critical tryptophan residue from oxidation [9]
HypT transcription factorOxidation of specific Met residues (e.g., Met206)Activation of hypochlorite resistance genes [4]
Actin cytoskeletonOxidation of Met residues by MICAL enzymesFilament destabilization; reversed by MsrB1 [6]
  • Free Methionine as a Redox Buffer: Beyond protein-bound methionine, the free methionine pool also contributes to antioxidant defense. Oxidation of free Met generates free Met-O, which can be reduced by specific Msr enzymes (e.g., fRMsr), helping maintain cellular redox balance and methionine availability for translation and metabolism [3] [8].

Enzymatic Reduction Pathways: Methionine Sulfoxide Reductases (MsrA, MsrB, fRMsr)

The reduction of Met-O back to methionine is catalyzed by a family of enzymes known as methionine sulfoxide reductases (Msrs). These enzymes are universally conserved across aerobic organisms and are classified into three main types based on substrate specificity and structure:

  • MsrA: This enzyme specifically reduces the S-diastereomer of methionine sulfoxide (Met-S-SO) in both protein-bound and free forms [1] [3] [6]. MsrA utilizes a catalytic cysteine (or selenocysteine in rare cases) to attack the sulfoxide sulfur, forming a sulfenic acid intermediate (-SOH) on the enzyme. This intermediate is then reduced by thioredoxin (Trx), which itself is regenerated by thioredoxin reductase (TrxR) using NADPH [1] [8]. MsrA localizes to multiple cellular compartments, including the cytosol, mitochondria, and nucleus in mammals [6] [8]. Its broad substrate specificity includes not only Met-S-SO but also other methyl sulfoxides (e.g., dimethyl sulfoxide) [3].

  • MsrB: This reductase is specific for the R-diastereomer of methionine sulfoxide (Met-R-SO) but acts efficiently only on protein-bound substrates, showing minimal activity toward free Met-R-SO [3] [6] [8]. MsrB enzymes often contain zinc and rely on catalytic cysteines or selenocysteine for activity. Mammals possess three MsrB genes:

  • MsrB1: A cytosolic/nuclear selenoprotein (containing selenocysteine) with high catalytic efficiency due to the nucleophilicity of Sec [8].
  • MsrB2: Mitochondrial zinc-containing enzyme.
  • MsrB3: Localized to the endoplasmic reticulum (ER) and mitochondria [6] [8].Like MsrA, MsrB enzymes are reduced by the Trx system.

  • fRMsr (Free Methionine-R-sulfoxide Reductase): This GAF-domain-containing enzyme specifically reduces free Met-R-SO and cannot act on protein-bound substrates [3]. fRMsr is found in bacteria and some unicellular eukaryotes but is notably absent in mammals and plants [3] [6]. This evolutionary loss explains the accumulation of free Met-R-SO in mammalian tissues and bodily fluids (e.g., urine and plasma) [3].

  • Table 2: Key Enzymatic Components of the Methionine Sulfoxide Reduction System

Enzyme ClassSubstrate SpecificityCofactors/Reducing SystemCellular LocalizationPresence in Mammals
MsrAProtein/Free Met-S-SOThioredoxin/Thioredoxin Reductase/NADPHCytosol, Mitochondria, NucleusYes (1 gene)
MsrBProtein-Bound Met-R-SOThioredoxin/Thioredoxin Reductase/NADPHCytosol (B1), Mitochondria (B2), ER (B3)Yes (3 genes)
fRMsrFree Met-R-SONot fully characterizedCytosolNo
MsrP (Bacteria)Protein-Bound Met-R-SO and Met-S-SOMsrQ (membrane-bound reductase)PeriplasmNo
  • Regeneration Systems: All Msrs (except fRMsr and periplasmic MsrP) depend on the thioredoxin system for regeneration. Reduced Trx reduces the catalytic cysteine/selenocysteine of MsrA or MsrB, and oxidized Trx is then reduced by TrxR using NADPH as the ultimate electron donor. This links Met-O reduction directly to cellular energy and redox status [1] [8]. The periplasmic MsrP in bacteria uses a distinct reducing system involving the membrane-bound MsrQ, which receives electrons from the quinone pool [4].

Stereospecificity of Methionine Sulfoxide Diastereomers and Reductase Activity

The oxidation of methionine generates a stereogenic center at the sulfur atom, producing two distinct diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). These isomers are chemically distinct and are recognized by specific classes of Msrs:

  • Origin of Stereospecificity: ROS-mediated oxidation of methionine (e.g., by H₂O₂, HOCl, or free radicals) typically produces a near-racemic mixture (~1:1 ratio) of Met-S-SO and Met-R-SO in both free and protein-bound forms [1] [3] [6]. Exceptions include enzymatic oxidation by flavin-containing monooxygenase 3 (FMO3), which exhibits stereoselectivity [3].

  • Enzymatic Recognition and Reduction:

  • MsrA: Exclusively reduces Met-S-SO with high stereospecificity. Its active site accommodates the S-configured sulfoxide, positioning it for nucleophilic attack by the catalytic cysteine/selenocysteine [1] [6] [8].
  • MsrB: Exclusively reduces Met-R-SO. Structural studies reveal a binding pocket complementary to the R-configured sulfoxide [3] [8].
  • fRMsr: Specific for free Met-R-SO [3].
  • Exceptions: Some bacterial enzymes like periplasmic MsrP and DorA (a DMSO reductase homolog) can reduce both diastereomers of protein-bound Met-O [4].

  • Biological Implications of Stereospecificity:

  • Repair Efficiency: The requirement for two distinct enzyme families (MsrA and MsrB) ensures complete repair of oxidized methionine residues in proteins. An organism lacking one reductase accumulates the corresponding diastereomer, leading to protein dysfunction [3] [6].
  • Mammalian Deficiency: Mammals lack fRMsr. Consequently, free Met-R-SO accumulates (e.g., ~9 μM in mouse plasma), while free Met-S-SO is undetectable due to efficient reduction by MsrA. In MsrA knockout mice, free Met-S-SO accumulates to ~14 μM [3]. This biased accumulation of free Met-R-SO is also observed in human urine during methionine metabolism disorders [3] [6].
  • Catalytic Advantage of Selenocysteine: Mammalian MsrB1 utilizes selenocysteine (Sec) instead of cysteine in its active site. Sec has a lower pKa and higher nucleophilicity than Cys, conferring a >10-fold catalytic efficiency advantage for Met-R-SO reduction compared to Cys-containing MsrBs [8]. This highlights an evolutionary adaptation to enhance the reduction of the recalcitrant Met-R-SO diastereomer.

  • Regulatory Role via Stereospecific Oxidation/Reduction: The stereospecific reduction of Met-O diastereomers allows methionine residues to act as reversible switches modulating protein function. Key examples include:

  • Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): Oxidation of specific Met residues (to Met-R-SO and Met-S-SO) activates the kinase independently of calcium/calmodulin. MsrA reverses this activation by reducing Met-S-SO [1] [3].
  • HypT Transcription Factor: In E. coli, oxidation of methionine residues (e.g., Met206) to Met-O activates HypT, leading to expression of hypochlorite resistance genes. Reduction by Msr reverses this activation [4].
  • hERG Potassium Channels: Oxidation of specific methionines alters channel gating; reduction by Msrs restores function [1].

The stereospecific generation and repair of L-methionine sulfoxide diastereomers represent a sophisticated post-translational mechanism for regulating protein activity and maintaining cellular redox homeostasis in response to oxidative stress.

Properties

CAS Number

86631-49-4

Product Name

L-methionine sulfoxide

IUPAC Name

(2S)-2-amino-4-methylsulfinylbutanoic acid

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

InChI

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1

InChI Key

QEFRNWWLZKMPFJ-YGVKFDHGSA-N

SMILES

CS(=O)CCC(C(=O)O)N

Canonical SMILES

CS(=O)CCC(C(=O)O)N

Isomeric SMILES

CS(=O)CC[C@@H](C(=O)O)N

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